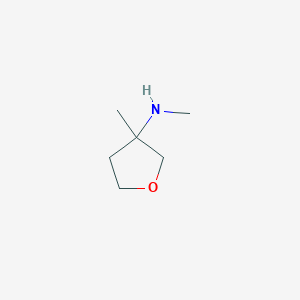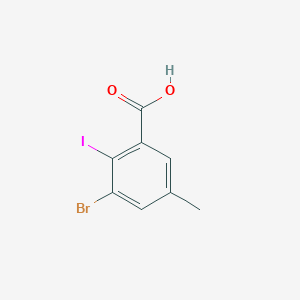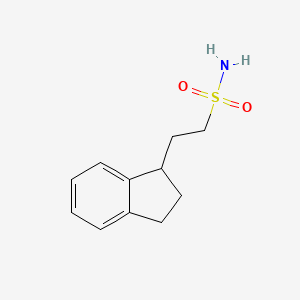![molecular formula C15H16N4OS2 B2801879 1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide CAS No. 1203345-67-8](/img/structure/B2801879.png)
1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a benzo[d]thiazol ring, and a carboxamide group .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, similar compounds are often synthesized through a series of reactions involving coupling, substitution, and condensation . The synthesis process usually involves carefully controlled conditions to ensure the correct functional groups are added in the right order .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. The benzo[d]thiazol and pyrazole rings would likely contribute to the rigidity of the molecule, while the isopropyl, methylthio, and carboxamide groups could influence its reactivity .
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the carboxamide group might make the compound susceptible to hydrolysis, while the methylthio group could potentially undergo oxidation .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of multiple rings might increase its melting point and decrease its solubility in water .
Aplicaciones Científicas De Investigación
Antibacterial and Antimicrobial Properties
The compound has shown promise as an antibiotic adjuvant therapy. Specifically, it targets quorum sensing (QS) in Pseudomonas aeruginosa , a priority pathogen according to the World Health Organization. By interfering with the pqs system (one of three QS systems in P. aeruginosa), it reduces bacterial virulence gene expression and biofilm maturation . This application is crucial in combating multidrug-resistant bacteria.
Antitumor Activity
While not directly related to cancer treatment, compounds containing similar structural motifs (such as benzothiazole derivatives) have demonstrated antitumor and cytotoxic effects. For instance, 6-chloro-1-isopropyl-1H-benzo[d]imidazole derivatives have been evaluated for their cytotoxicity against human tumor cell lines . Further research could explore the potential of our compound in this context.
Optoelectronic Applications
Quinoxaline derivatives, including those with methylsulfanyl substituents, have been investigated for their photophysical properties. Our compound, 3-chloro-6-methoxy-2-(methylsulfanyl)quinoxaline, exhibits π→π* transitions, making it interesting for optoelectronic applications. Its electronic structure, solute-solvent interactions, and fluorescence properties have been studied .
Anti-Inflammatory Properties
Although not directly explored for this compound, benzothiazole derivatives have been associated with anti-inflammatory effects. Nonsteroidal anti-inflammatory drugs (NSAIDs) often inhibit prostaglandin biosynthesis, and the structural similarities suggest potential anti-inflammatory activity .
Heterocyclic Synthesis
The compound’s unique heterocyclic structure could serve as a building block for synthesizing related compounds. Researchers have used similar motifs to create various heterocycles with diverse biological activities . Investigating its reactivity and synthetic potential could yield novel derivatives.
Solvent-Sensitive Behavior
Understanding the solute-solvent interactions of our compound is essential. Its excited state dipole moments exceed those of the ground state, indicating increased polarity when excited. This behavior could be relevant in solvent-dependent applications .
Mecanismo De Acción
Target of Action
Compounds with a similar benzothiazole structure have been found to exhibit anti-tubercular activity . They have shown inhibitory effects against Mycobacterium tuberculosis , suggesting that this compound may also target similar bacterial species .
Mode of Action
Benzothiazole derivatives have been found to form a dense protective layer on metal surfaces during diazo-coupling, knoevenagel condensation, biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . This suggests that the compound may interact with its targets in a similar manner, forming a protective layer that inhibits their activity.
Biochemical Pathways
Benzothiazole derivatives have been found to inhibit the growth ofMycobacterium tuberculosis . This suggests that the compound may interfere with the biochemical pathways necessary for the growth and survival of this bacterium.
Pharmacokinetics
Thiazole, a similar compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . This suggests that the compound may have similar solubility properties, which could impact its bioavailability.
Result of Action
Benzothiazole derivatives have been found to exhibit anti-tubercular activity, suggesting that this compound may also have similar effects . This could include inhibiting the growth of Mycobacterium tuberculosis and potentially other bacterial species.
Action Environment
The solubility properties of thiazole, a similar compound, suggest that the compound’s action could be influenced by the presence of water, alcohol, ether, and other organic solvents
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c1-9(2)19-7-6-12(18-19)14(20)17-15-16-11-5-4-10(21-3)8-13(11)22-15/h4-9H,1-3H3,(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRQLMSOYXNMICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CC(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-isopropyl-N-(6-(methylthio)benzo[d]thiazol-2-yl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(Cyclopropylamino)methyl]phenol](/img/structure/B2801798.png)
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2801799.png)


![N-(6-methylpyridin-2-yl)-3-oxo-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2801803.png)

![2-{[4-amino-5-(2-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B2801807.png)
![2-(1,3-Benzothiazol-2-ylsulfanyl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2801809.png)
![4-((2-(3-methoxyphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2801810.png)

![3-(4-fluorophenyl)-5-methyl-9-phenethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2801813.png)
![ethyl 2-(2-((1-(2-(2,6-difluorobenzamido)ethyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2801816.png)
